
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate
説明
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate, also known as GATA, is a synthetic organic compound . It has a molecular formula of C14H18O10 and a molecular weight of 346.29 .
Molecular Structure Analysis
The molecular structure of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate consists of 14 carbon atoms, 18 hydrogen atoms, and 10 oxygen atoms . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a white solid . It has a molecular weight of 346.29 and a molecular formula of C14H18O10 .科学的研究の応用
Starting Material in Enantiomerically Pure Compound Syntheses
“D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” is a hexanoic acid that is used as a starting material in enantiomerically pure compound syntheses . This application is particularly important in the field of organic chemistry where the synthesis of enantiomerically pure compounds is often required.
Carbohydrate Syntheses
In addition to its use in enantiomerically pure compound syntheses, “D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” is also used in carbohydrate syntheses . This makes it a valuable tool in the field of carbohydrate chemistry.
Floral Nectar Component
Research has shown that a L-Gulono-1,4-Lactone Oxidase Like Protein (MsGulLO) was detected in the floral nectar of Mucuna sempervirens, Fabaceae . This suggests that “D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” could potentially play a role in the composition of floral nectar.
Hydrogen Peroxide Generation in Nectar
The same study also suggested that MsGulLO functions in hydrogen peroxide generation in nectar but not in plant ascorbate biosynthesis . This indicates that “D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” could be involved in the generation of hydrogen peroxide in nectar.
Ascorbate Formation
“D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate” has been associated with ascorbate formation in rat liver microsomes . This suggests that it could potentially play a role in ascorbate biosynthesis in certain biological systems.
Building Blocks for Bioactive Compounds
Carbohydrate lactones, including “D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate”, have found broad applications as building blocks for the synthesis of important bioactive compounds and natural products . This makes them a valuable family of synthons for diverse types of transformations.
作用機序
Target of Action
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is a derivative of D-Gulono-1,4-lactone . The primary target of D-Gulono-1,4-lactone is the enzyme L-gulono-1,4-lactone oxidoreductase (EC 1.1.3.8) , which catalyzes the last step of the biosynthesis of L-ascorbic acid (vitamin C) in plants and animals .
Mode of Action
It is known that d-gulono-1,4-lactone, the parent compound, is a substrate for l-gulono-1,4-lactone oxidoreductase . This enzyme catalyzes the conversion of D-Gulono-1,4-lactone to L-ascorbic acid . It is plausible that D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate may interact with this enzyme in a similar manner.
Biochemical Pathways
The primary biochemical pathway affected by D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate is likely the biosynthesis of L-ascorbic acid (vitamin C) . Ascorbic acid is an essential nutrient involved in the repair of tissues and the enzymatic production of certain neurotransmitters . It is also an important antioxidant, helping to prevent damage to cells and tissues caused by free radicals .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of the parent compound, d-gulono-1,4-lactone, suggest that it is soluble in water and methanol , which could potentially influence the bioavailability of D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate.
Result of Action
Given its potential interaction with l-gulono-1,4-lactone oxidoreductase, it may influence the production of l-ascorbic acid . This could have downstream effects on tissue repair, neurotransmitter production, and antioxidant activity .
特性
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMFFZVZXMXCS-YVECIDJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H]1[C@H]([C@H](C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






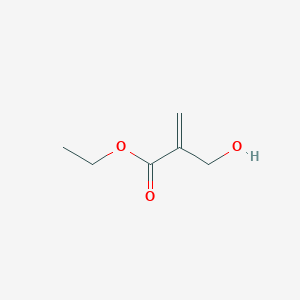
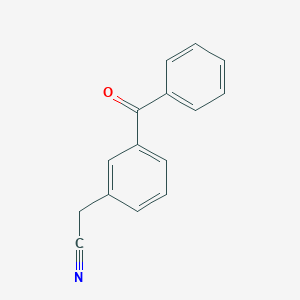
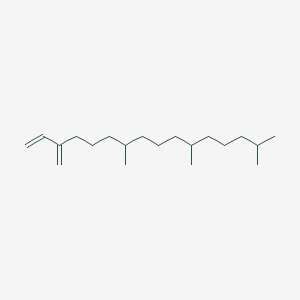
![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)

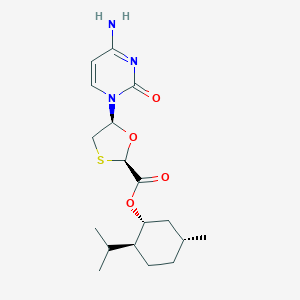

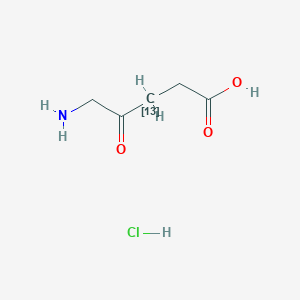
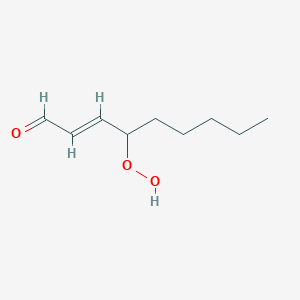
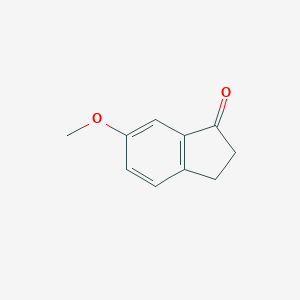
![4-(2-Fluorophenyl)-6-methylthieno[2,3-d]pyrimidin-2(1H)-one](/img/structure/B23927.png)